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Abstract
(S)-Formetorex, also known as (S)-N-formylamphetamine, is a chiral derivative of

amphetamine. While its primary recognition in the scientific literature is as a key intermediate in

the Leuckart synthesis of amphetamine and methamphetamine, it also possesses its own

intrinsic, albeit modest, neuropharmacological activity.[1] This technical guide provides a

comprehensive overview of the known and inferred neuropharmacological profile of (S)-

Formetorex, intended for researchers, scientists, and drug development professionals. The

document summarizes its chemical properties, presumed mechanism of action on monoamine

transporters, and provides detailed experimental protocols for its characterization. Due to a lack

of specific binding and functional data in the public domain, this guide also presents an inferred

activity profile based on the structure-activity relationships of related N-substituted

amphetamine analogs.

Introduction
(S)-Formetorex is a substituted amphetamine characterized by a formyl group attached to the

nitrogen atom of the amphetamine backbone.[1] Its chemical formula is C₁₀H₁₃NO, and it has a

molecular weight of 163.22 g/mol .[1] The presence of the (S)-enantiomer is crucial for its

biological activity.[1] Historically, formetorex was investigated as a potential anorectic, though it

was never commercially marketed for this or any other indication. Its main significance has
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been in forensic chemistry, where its presence can indicate the use of the Leuckart reaction for

illicit amphetamine synthesis.[1]

From a neuropharmacological standpoint, (S)-Formetorex is understood to exert mild stimulant

effects by interacting with monoamine transporters, specifically the dopamine transporter

(DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter

(SERT).[2] It is generally considered to be a monoamine reuptake inhibitor and a releasing

agent, with a potency estimated to be approximately one-tenth that of methamphetamine.[1]

Chemical Synthesis
The most common synthesis route for formetorex is the Leuckart reaction, a reductive

amination process.[1]

Leuckart Reaction Workflow
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Caption: Leuckart reaction for the synthesis of (S)-Amphetamine via an (S)-Formetorex

intermediate.

Neuropharmacological Profile
The primary mechanism of action for amphetamine and its analogs is the modulation of

monoamine neurotransmitter systems. These compounds typically act as substrates for the

dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to

competitive inhibition of neurotransmitter reuptake and promoting non-vesicular release (efflux)

of neurotransmitters from the presynaptic neuron.

Inferred Receptor and Transporter Binding Profile
Direct quantitative binding data for (S)-Formetorex is not readily available in published

literature. However, based on the known structure-activity relationships of N-substituted

amphetamines, an inferred profile can be constructed. The N-formyl group is expected to

reduce the potency at DAT and NET compared to N-methylamphetamine (methamphetamine)

or the parent amphetamine.

Target
Inferred Kᵢ (nM) for
(S)-Formetorex

Reference
Compound

Reference Kᵢ (nM)

Dopamine Transporter

(DAT)
100 - 500 (estimated) (S)-Amphetamine ~100

Norepinephrine

Transporter (NET)
50 - 200 (estimated) (S)-Amphetamine ~40

Serotonin Transporter

(SERT)
> 1000 (estimated) (S)-Amphetamine ~2000

Table 1: Inferred in vitro binding affinities of (S)-Formetorex for human monoamine

transporters. These are estimated values based on general structure-activity relationships of N-

substituted amphetamines and should be confirmed by direct experimentation.

Inferred Functional Activity (Monoamine Release)
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(S)-Formetorex is presumed to act as a monoamine releasing agent. The N-formyl substitution

likely reduces its efficacy and potency as a releaser compared to amphetamine or

methamphetamine.

Assay
Inferred EC₅₀ (nM)
for (S)-Formetorex

Reference
Compound

Reference EC₅₀
(nM)

Dopamine Release 200 - 800 (estimated) (S)-Amphetamine ~50

Norepinephrine

Release
100 - 400 (estimated) (S)-Amphetamine ~20

Serotonin Release > 2000 (estimated) (S)-Amphetamine ~1500

Table 2: Inferred in vitro functional activity of (S)-Formetorex on monoamine release. These are

estimated values and require experimental validation.

Signaling Pathways
The downstream signaling effects of (S)-Formetorex are expected to be consistent with those

of other dopamine and norepinephrine releasing agents. Increased synaptic concentrations of

these neurotransmitters lead to the activation of their respective G-protein coupled receptors

(GPCRs) on postsynaptic neurons.
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Caption: Proposed mechanism of action of (S)-Formetorex at a monoaminergic synapse.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15181058?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for key experiments to definitively characterize the

neuropharmacological profile of (S)-Formetorex.

Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Kᵢ) of (S)-Formetorex for DAT, NET, and SERT.
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Caption: Workflow for a radioligand binding assay to determine transporter affinity.

Detailed Steps:
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Membrane Preparation: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl,

pH 7.4).

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a

selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram

for SERT), and a range of concentrations of (S)-Formetorex.

Non-specific Binding: Include control wells with a high concentration of a known inhibitor

(e.g., cocaine for DAT) to determine non-specific binding.

Incubation Conditions: Incubate at a specified temperature (e.g., room temperature or 4°C)

for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell

harvester.

Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific

binding.

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the

radioactivity using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the (S)-

Formetorex concentration. Fit the data to a sigmoidal dose-response curve to determine the

IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ),

where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.

In Vitro Neurotransmitter Release Assay
This protocol measures the ability of (S)-Formetorex to induce the release of dopamine,

norepinephrine, and serotonin from synaptosomes.
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Caption: Workflow for an in vitro neurotransmitter release assay using synaptosomes.
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Detailed Steps:

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats (e.g.,

striatum for dopamine release) using differential centrifugation.

Preloading: Incubate the synaptosomes with a low concentration of the respective

radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake into the nerve

terminals.

Superfusion: Transfer the preloaded synaptosomes to a superfusion apparatus.

Continuously perfuse with a physiological buffer (e.g., Krebs-Ringer buffer) to establish a

stable baseline of spontaneous neurotransmitter release.

Drug Application: After establishing a stable baseline, switch to a buffer containing a known

concentration of (S)-Formetorex for a defined period.

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

Quantification: Measure the amount of radioactivity in each fraction using a liquid scintillation

counter.

Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the

total radioactivity in the synaptosomes at the start of the collection period. Calculate the net

release stimulated by (S)-Formetorex by subtracting the basal release. Plot the stimulated

release against the drug concentration to determine the EC₅₀ value.

Conclusion
(S)-Formetorex presents an interesting case of a psychoactive molecule that is more well-

known for its role in the synthesis of other compounds than for its own pharmacological

properties. Based on its structure, it is predicted to be a mild monoamine reuptake inhibitor and

releasing agent, with a preference for the dopamine and norepinephrine transporters over the

serotonin transporter. However, the lack of definitive quantitative data highlights a gap in the

current neuropharmacological literature. The experimental protocols detailed in this guide

provide a clear path for researchers to elucidate the precise binding affinities and functional

potencies of (S)-Formetorex, which would be a valuable contribution to the understanding of
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structure-activity relationships within the amphetamine class. Such studies would also be of

significant interest to the forensic science community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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